molecular formula C27H30N2O4 B4642878 3,4,5-triethoxy-N-(9-ethyl-9H-carbazol-3-yl)benzamide

3,4,5-triethoxy-N-(9-ethyl-9H-carbazol-3-yl)benzamide

Cat. No. B4642878
M. Wt: 446.5 g/mol
InChI Key: MVBQKLDDVMMTAT-UHFFFAOYSA-N
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Description

The compound "3,4,5-triethoxy-N-(9-ethyl-9H-carbazol-3-yl)benzamide" represents a class of organic molecules that have garnered interest in various fields of chemistry and pharmacology due to their complex structure and potential biological activities. While this specific compound's direct studies are scarce, related carbazole derivatives have been extensively studied for their diverse chemical properties and biological activities.

Synthesis Analysis

The synthesis of carbazole derivatives typically involves strategic functionalization of the carbazole moiety and coupling reactions. For instance, Fall et al. (2020) described the synthesis of a related compound using a dipolar cycloaddition reaction, showcasing the complexity and precision required in synthesizing such molecules (Fall et al., 2020).

Molecular Structure Analysis

Carbazole derivatives often feature a planar structure that facilitates π-π interactions, contributing to their chemical stability and potential intermolecular interactions. Spectral characterization, such as NMR and X-ray crystallography, plays a crucial role in elucidating their structure, as demonstrated by Kumara et al. (2018), who characterized a novel pyrazole derivative (Kumara et al., 2018).

Chemical Reactions and Properties

Carbazole derivatives participate in various chemical reactions, including N-alkylation and electrophilic substitution, which modify their chemical properties significantly. These reactions are pivotal for functionalizing the molecules for specific applications, including material science and drug development.

Physical Properties Analysis

The physical properties of carbazole derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. For example, the presence of triethoxy groups in the compound could enhance its solubility in organic solvents, facilitating its application in organic synthesis and pharmaceutical formulation.

Chemical Properties Analysis

Carbazole derivatives exhibit a wide range of chemical properties, including redox activity, fluorescence, and electrochemical stability. These properties are often explored for applications in electronic materials, as evidenced by Iqbal et al. (2016), who investigated the electrochemical and photophysical properties of carbazole-containing polyimides (Iqbal et al., 2016).

properties

IUPAC Name

3,4,5-triethoxy-N-(9-ethylcarbazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O4/c1-5-29-22-12-10-9-11-20(22)21-17-19(13-14-23(21)29)28-27(30)18-15-24(31-6-2)26(33-8-4)25(16-18)32-7-3/h9-17H,5-8H2,1-4H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBQKLDDVMMTAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OCC)OCC)OCC)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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